1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHADLTXDDGZFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O5Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052263 | |

| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5967-09-9 | |

| Record name | 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5967-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound featuring a unique distannoxane core.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a catalyst and its potential in pharmaceutical research. As a member of the organotin family, it is a versatile reagent in industrial and laboratory settings.[2]

Molecular Structure and Characterization

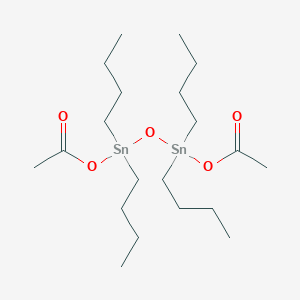

The fundamental structure of this compound consists of a central four-membered (Sn-O)₂ ring. Each tin atom is bonded to two butyl groups and an acetate group. This dimeric structure is a key feature of distannoxanes and is crucial to their catalytic activity.[3] The butyl groups provide solubility in organic solvents, while the acetate ligands can be readily exchanged, a property that is central to its catalytic function.[3][4]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Molecular structure of this compound.

Spectroscopic Data:

-

FTIR Spectroscopy: An FTIR spectrum of the compound is available on PubChem.[5] Key absorptions would include strong C=O stretching vibrations from the acetate groups around 1700-1750 cm⁻¹, Sn-O-Sn stretching vibrations in the 600-700 cm⁻¹ region, and various C-H stretching and bending vibrations from the butyl and acetyl groups.

-

NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn):

-

¹H NMR: Resonances for the butyl groups would appear in the upfield region (approx. 0.8-1.6 ppm). The methyl protons of the acetate group would likely be a sharp singlet around 2.0 ppm.

-

¹³C NMR: Signals corresponding to the four distinct carbons of the butyl groups and the two carbons of the acetate groups would be observed.

-

¹¹⁹Sn NMR: A single resonance is expected, with a chemical shift that is characteristic of five-coordinate tin in a distannoxane environment. For related distannoxanes, these shifts can provide insight into the coordination environment of the tin atoms.[6]

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak, along with fragmentation patterns corresponding to the loss of butyl and acetate groups.

Physicochemical Properties

This compound is typically a white powder or solid. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₂O₅Sn₂ | [7] |

| Molecular Weight | 599.97 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 52-58 °C | [4] |

| Solubility | Insoluble in water. Organotin compounds generally exhibit high solubility in organic solvents. | [1][2] |

| CAS Number | 5967-09-9 | [7] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of dibutyltin oxide with acetic acid. The following protocol is adapted from a patented procedure.[2]

Materials:

-

Dibutyltin oxide (DBTO)

-

Acetic acid

-

Toluene or cyclohexane

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine dibutyltin oxide (1.0 equivalent) and acetic acid (1.0 equivalent) in toluene or cyclohexane.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux for approximately 2 hours, or until no more water is collected in the Dean-Stark trap.

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting residue is this compound, which can be used directly or further purified if necessary.

Causality of Experimental Choices:

-

The use of a Dean-Stark trap is critical for driving the reaction to completion by removing the water byproduct, in accordance with Le Chatelier's principle.

-

Toluene or cyclohexane are suitable solvents as they form azeotropes with water, facilitating its removal, and are relatively inert under the reaction conditions.

-

The 1:1 stoichiometry between dibutyltin oxide and acetic acid is designed to produce the desired 1,3-diacetoxy-substituted distannoxane.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: A simplified workflow for the synthesis of this compound.

Applications

Catalysis

This compound is a highly effective catalyst for various organic transformations, primarily due to the Lewis acidic nature of the tin centers and the lability of the acetate groups.[3]

1. Esterification and Transesterification:

This distannoxane is a potent catalyst for esterification and transesterification reactions. A notable application is in the regioselective acylation of sucrose to produce sucrose-6-esters, which are valuable intermediates in the synthesis of the artificial sweetener sucralose.[7] The catalyst facilitates the reaction between sucrose and an acylating agent, such as acetic anhydride, in a polar aprotic solvent.[2][7]

Catalytic Mechanism Insight: The catalytic activity of distannoxanes in esterification is attributed to their ability to act as a template. The two tin atoms can coordinate with both the alcohol and the carboxylic acid (or ester), bringing them into close proximity and activating them for reaction.

dot graph Catalytic_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Caption: Generalized catalytic cycle for distannoxane-catalyzed esterification/transesterification.

2. Polymerization:

This compound is also employed as a catalyst in polymerization reactions. It has been shown to be effective in the ring-opening polymerization of lactones, such as β-butyrolactone, to produce biodegradable polyesters like poly(3-hydroxybutyrate).[8][9] Furthermore, it is used in the synthesis of polyurethanes, where it can influence the mechanical properties of the resulting polymer.[10][11] For instance, its use in the polymerization of polyisobutylene-based thermoplastic polyurethanes has been shown to increase the ultimate tensile strength compared to other tin-based catalysts.[10]

Potential in Drug Development

While direct studies on the application of this compound in drug development are limited in the public domain, the broader class of organotin compounds has garnered significant interest for its potential therapeutic applications. Organotin compounds have been investigated for their cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the interaction of the tin atom with cellular components. Given that this compound is a reagent in the synthesis of therapeutic compounds, it plays a role in the broader landscape of drug development. Further research is needed to explore the direct therapeutic potential of this specific distannoxane.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting. Seek medical help.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

- Navia, J. L., & Neiditch, D. S. (1992). Catalyzed sucrose-6-ester process.

- Catani, P. A., et al. (2012). Based-Assisted formation of Tin-Sucrose Adducts.

- Puskas, J. E., & Chen, Y. (2015). Polyisobutylene-based polyurethanes.

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and applications. Gelest. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. PubChem. [Link]

-

Otera, J., & Chen, J. (2009). Convenient Synthesis of Poly(butylene succinate) Catalyzed by Distannoxane. ResearchGate. [Link]

-

Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

- KR101925422B1 - Thermoplastic polyolefin copolymer lamination film, laminated structures and processes for their preparation. (2018).

- CN104098617A - Preparation method of sucrose-6-acetate. (2014).

-

V. V. Kolesnikova, & I. V. Oleynik. (2021). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. Polymers. [Link]

-

Justia Patents. (2016). Novel light stabilizers. [Link]

-

Serres, A., et al. (2006). Ester interchange reactions catalyzed by tin compounds in reactive processing: NMR contribution via reactions with model compounds. e-Polymers. [Link]

-

Hori, Y., et al. (2003). Structure and morphology of poly(β-hydroxybutyrate) synthesized by ring-opening polymerization of racemic (R,S)-β-butyrolactone with distannoxane derivatives. ResearchGate. [Link]

- Puskas, J. E., & Chen, Y. (2010). Polyisobutylene-based polyurethanes.

- CN101981045B - Improved sucralose purification process. (2013).

-

Bradley, J-C., & Lang, A. (2010). Organic Solvent Solubility Data Book. CORE. [Link]

- AU2014288890B9 - Novel light stabilizers. (2018).

-

Kricheldorf, H. R., & Lee, S-R. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. National Institutes of Health. [Link]

- US5955538A - Process for the manufacture of ethylene/vinyl acetate/vinyl alcohol terpolymer. (1999).

-

Kricheldorf, H. R., & Lee, S-R. (2003). Polymerization of β-D,L-Butyrolactone Initiated with this compound and with 1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane. SciSpace. [Link]

-

ChemSrc. (2025). butyl acetate | CAS#:123-86-4. [Link]

Sources

- 1. CAS 5967-09-9: 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanedi… [cymitquimica.com]

- 2. EP0475619B1 - Catalyzed sucrose-6-ester process - Google Patents [patents.google.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. gelest.com [gelest.com]

- 5. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | C20H42O5Sn2 | CID 16682981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ester interchange reactions catalyzed by tin compounds in reactive processing: NMR contribution via reactions with model compounds [comptes-rendus.academie-sciences.fr]

- 7. US20120095199A1 - Based-Assisted formation of Tin-Sucrose Adducts - Google Patents [patents.google.com]

- 8. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. US8962785B2 - Polyisobutylene-based polyurethanes - Google Patents [patents.google.com]

- 11. WO2010081132A1 - Polyisobutylene-based polyurethanes - Google Patents [patents.google.com]

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane molecular weight and formula

An In-Depth Technical Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Properties, Synthesis, and Catalytic Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, moving beyond basic data to explain the causality behind its synthesis and application, particularly its function as a potent catalyst.

Core Molecular Identity and Physicochemical Properties

This compound, often abbreviated as DATBDS, is an organotin compound characterized by a central distannoxane (Sn-O-Sn) core. Each tin atom is bonded to two butyl groups and one acetate ligand. This unique structure imparts a combination of lipophilicity from the butyl chains and potent Lewis acidic character at the tin centers, which is the foundation of its catalytic activity.

The compound's key physical and chemical identifiers are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O₅Sn₂ | [1][][3] |

| Molecular Weight | 599.97 g/mol | [4] |

| ** IUPAC Name** | [[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | [1][] |

| CAS Number | 5967-09-9 | [5][6] |

| Appearance | White powder or solid | [][4] |

| Melting Point | 53-58 °C | [4][7] |

Synonyms: Bis(dibutylacetoxytin)oxide, Diacetoxytetrabutyldistannoxane, Tetrabutyldiacetoxydistannoxane.[1][]

Synthesis Pathway and Mechanistic Insight

The most direct and industrially viable synthesis of this compound involves the controlled reaction between dibutyltin oxide and acetic acid. This is an acid-base reaction where the basic oxygen of the tin oxide reacts with the acidic proton of the carboxylic acid.

Reaction: (Bu₂SnO)₂ + 2 CH₃COOH → [(AcO)Bu₂Sn]₂O + H₂O

The driving force for this reaction is the formation of a stable distannoxane structure and the removal of water. The reaction is typically performed in a solvent that allows for azeotropic removal of water (e.g., toluene), which pushes the equilibrium towards the product side, ensuring a high yield.

Experimental Protocol: Representative Synthesis

-

Objective: To synthesize this compound with high purity.

-

Materials:

-

Dibutyltin oxide (1.0 mol)

-

Glacial Acetic Acid (2.0 mol)

-

Toluene (500 mL)

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

-

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add dibutyltin oxide (1.0 mol) and toluene (500 mL). Begin stirring to form a slurry.

-

Acid Addition: Slowly add glacial acetic acid (2.0 mol) to the stirring slurry. The reaction is exothermic; control the addition rate to maintain a moderate temperature.

-

Reaction & Water Removal: Heat the mixture to reflux. Toluene and water will form an azeotrope, collecting in the Dean-Stark trap. Continuously remove the lower aqueous layer.

-

Monitoring: Continue reflux until no more water is collected, which typically indicates the reaction is complete (approx. 2-4 hours).

-

Isolation: Allow the reaction mixture to cool. The product is soluble in hot toluene. Cool the solution to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the white solid by vacuum filtration. Wash the crystals with cold hexane to remove any residual starting materials or solvent.

-

Drying: Dry the product under vacuum to yield pure this compound.

-

Spectroscopic Characterization Profile

Full characterization is essential to confirm the structure and purity of the synthesized compound. While comprehensive public spectra are scarce, the expected spectroscopic features can be predicted based on the molecular structure.

Infrared (IR) Spectroscopy

-

C-H Stretching (Butyl groups): Strong absorptions expected in the 2850-2960 cm⁻¹ region.

-

C=O Stretching (Acetate): A very strong and characteristic band is expected around 1550-1650 cm⁻¹. The position of this peak can indicate the coordination mode of the carboxylate group to the tin center.

-

Sn-O-Sn Asymmetric Stretch: A strong band typically appears in the 600-700 cm⁻¹ region, which is indicative of the distannoxane backbone.

-

Sn-C Stretching: Bands corresponding to the tin-carbon bonds are expected in the 500-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Butyl Groups (-CH₂-CH₂-CH₂-CH₃): A complex series of multiplets would be expected between ~0.9 and 1.7 ppm. The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm.

-

Acetate Group (-OCOCH₃): A sharp singlet would be expected around 2.1 ppm.

-

-

¹³C NMR:

-

Butyl Carbons: Four distinct signals are expected for the butyl chains, typically in the range of 13-30 ppm.

-

Acetate Carbons: Two signals are expected: one for the methyl carbon (~20-25 ppm) and one for the carbonyl carbon (~170-180 ppm).

-

-

¹¹⁹Sn NMR:

-

This technique is highly sensitive to the coordination environment of the tin atom. For a five-coordinate tin center, as is common in such structures in solution, a chemical shift in the range of -150 to -250 ppm would be anticipated.

-

Core Application: Catalysis in Silicone Polymer Systems

The primary industrial application of this compound and related organotin compounds is as a catalyst for condensation-curing reactions. It is particularly effective for Room Temperature Vulcanizing (RTV) silicone systems, which are used to produce elastomers and sealants.

Mechanism of Catalysis

The catalytic activity stems from the Lewis acidity of the tin centers. The tin atom can coordinate with the oxygen of a silanol (Si-OH) group, making the hydroxyl proton more acidic and susceptible to nucleophilic attack by another silanol or an alkoxysilane. This facilitates the condensation reaction, eliminating water or alcohol and forming a stable siloxane (Si-O-Si) bond, which is the backbone of the cured silicone polymer.

The diagram below illustrates the proposed catalytic cycle for the condensation of two silanol-terminated polymer chains.

Caption: Proposed catalytic cycle for silicone condensation.

Protocol: Preparation of a Model RTV-1 Silicone Sealant

This protocol describes the formulation of a simple one-component RTV sealant that cures upon exposure to atmospheric moisture.

-

Objective: To prepare a stable, moisture-curable silicone sealant using this compound as the catalyst.

-

Materials:

-

α,ω-Dihydroxy-polydimethylsiloxane (PDMS-diol, viscosity 20,000 cSt)

-

Fumed silica (hydrophobic grade, as reinforcing filler)

-

Methyltrimethoxysilane (as crosslinker)

-

This compound (Catalyst)

-

Planetary mixer with vacuum capability

-

-

Procedure:

-

Polymer and Filler Blending: Charge the PDMS-diol into the planetary mixer. While mixing under a nitrogen atmosphere, slowly add the fumed silica in portions until a homogeneous, high-viscosity paste is formed.

-

De-airing: Apply vacuum to the mixer to remove any entrapped air from the paste. This step is critical for the mechanical properties of the final product.

-

Crosslinker Addition: Release the vacuum with nitrogen. While mixing, add the methyltrimethoxysilane crosslinker. Mix until the paste is uniform.

-

Catalyst Addition: In the final step, add the this compound catalyst (typically 0.1-0.5% by weight). Mix thoroughly for 10-15 minutes to ensure complete dispersion.

-

Packaging: Package the formulated sealant immediately into moisture-proof cartridges.

-

-

Causality and Trustworthiness: This protocol is a self-validating system. The formulation remains a stable paste in the cartridge (anaerobic). Upon extrusion, the catalyst facilitates the reaction between the PDMS-diol and the crosslinker, initiated by atmospheric moisture which hydrolyzes the methoxysilane groups into reactive silanols. The result is a tack-free, cross-linked elastomer within a specified time, confirming the catalyst's efficacy.

Conclusion and Future Outlook

This compound is a versatile and efficient organometallic compound. Its primary utility lies in its function as a robust condensation catalyst, driven by the Lewis acidity of its tin centers. While its most prominent application is in the curing of silicone polymers, the fundamental catalytic mechanism is applicable to other condensation reactions, such as esterification and urethane formation. For researchers in drug development, understanding such catalysts is crucial when designing synthesis routes for complex molecules or developing novel polymer-based drug delivery systems where in-situ polymerization or cross-linking is required. Future research may focus on tethering similar distannoxane catalysts to solid supports to facilitate catalyst recovery and reuse, enhancing its applicability in fine chemical and pharmaceutical synthesis.

References

-

PubChem. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. National Center for Biotechnology Information. [Link]

-

American Elements. This compound. American Elements. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]

-

ResearchGate. A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. ResearchGate. [Link]

- Google Patents. EP0803540A2 - Catalyst/crosslinker-component for RTV silicone rubber mixtures.

-

ChemWhat. This compound CAS#: 5967-09-9. ChemWhat. [Link]

-

E FORU Materials Inc. This compound CAS #: 5967-09-9. E FORU Materials Inc. [Link]

Sources

- 1. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | C20H42O5Sn2 | CID 16682981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. americanelements.com [americanelements.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxaneCAS #: 5967-09-9 [eforu-chemical.com]

- 7. echemi.com [echemi.com]

Potential biological activity of organotin compounds

An In-Depth Technical Guide to the Biological Activity of Organotin Compounds

Executive Summary

Organotin compounds, characterized by at least one tin-carbon bond, represent a versatile class of organometallic molecules with a rich history of industrial and, more recently, biomedical applications.[1][2] Initially developed for uses ranging from PVC stabilization to catalysis and agricultural biocides, their potent biological effects have garnered significant interest in the field of drug development.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the multifaceted biological activities of organotin(IV) compounds. We will delve into their potent anticancer and antimicrobial properties, explore the critical structure-activity relationships that govern their efficacy, and elucidate the molecular mechanisms underpinning their actions. Furthermore, this document provides detailed experimental protocols for evaluating their biological potential and discusses the toxicological considerations that are paramount for their translation into therapeutic agents.

Chemical Landscape and Classification

Organotin compounds are typically classified based on the number of organic substituents (R) attached to the tin (Sn) atom, generally in the +4 oxidation state. The general formulas are RSnX₃, R₂SnX₂, R₃SnX, and R₄Sn, where X can be a halide, carboxylate, oxide, or other anionic ligand.[1] This structural variability is a key determinant of their biological activity and toxicity.

| Class | General Formula | Primary Biological / Industrial Role | Toxicity Profile |

| Monoorganotins | RSnX₃ | PVC heat stabilizers. | Low |

| Diorganotins | R₂SnX₂ | Catalysts (polyurethane formation), PVC heat stabilizers.[1] | Moderate, generally no antifungal activity. |

| Triorganotins | R₃SnX | Potent biocides (fungicides, bactericides, molluscicides), potential anticancer agents.[1] | High; phytotoxic.[1] |

| Tetraorganotins | R₄Sn | Precursors for other organotin compounds, catalysts. | Generally low, but can be metabolized to toxic triorganotins. |

The nature of the organic group (R = methyl, butyl, phenyl, etc.) and the coordinated ligand (X) significantly modulates the compound's lipophilicity, stability, and interaction with biological targets.

Anticancer Activity: A Primary Therapeutic Frontier

The clinical success of platinum-based drugs like cisplatin, coupled with their significant side effects and resistance mechanisms, has driven the search for alternative metal-based chemotherapeutics. Organotin(IV) compounds have emerged as highly promising candidates, with over 2,000 tin-based compounds tested by the National Cancer Institute.[3] In some cases, they exhibit superior antiproliferative activity compared to cisplatin, often at sub-micromolar concentrations.[3]

Mechanism of Action: Inducing Programmed Cell Death

The primary anticancer mechanism of many organotin(IV) compounds is the induction of apoptosis, or programmed cell death.[3] Unlike necrosis, apoptosis is a controlled cellular process that avoids inflammation. Organotins primarily trigger the mitochondrial intrinsic pathway of apoptosis.

dot digraph "Organotin_Induced_Apoptosis" { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Mitochondrial intrinsic pathway of apoptosis induced by organotin compounds.

Other key mechanistic aspects include:

-

DNA Interaction: Organotin compounds can interact with the phosphate backbone of DNA, potentially disrupting DNA replication and transcription, which contributes to their cytotoxicity.

-

Reactive Oxygen Species (ROS) Production: Some organotins can increase intracellular ROS levels, leading to oxidative stress and cellular damage.

-

Cell Cycle Arrest: In addition to apoptosis, these compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[3]

Structure-Activity Relationship (SAR)

The cytotoxic efficacy of organotin compounds is not uniform; it is profoundly influenced by their structure.

-

Number of Organic Groups: The general trend for cytotoxicity is: Triorganotins (R₃Sn⁺) > Diorganotins (R₂Sn²⁺) > Monoorganotins (RSn³⁺) .[3] Triorganotin derivatives consistently demonstrate the most potent anticancer effects.

-

Nature of Organic Groups (R): The type of alkyl or aryl group attached to the tin atom impacts the compound's lipophilicity and steric profile, which affects cellular uptake and target interaction. For instance, dibutyltin compounds have shown higher antitumor activity than other analogs in certain studies.[3]

-

Nature of the Ligand (X): The ligand plays a crucial role in transporting the active organotin moiety to its target and can synergistically enhance biological activity.[3] Carboxylates, halides, and thiolates are common ligands that have been extensively studied.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Organotin Compounds

| Compound Type | Compound Example | MCF-7 (Breast) | HCT-116 (Colon) | A-549 (Lung) | Reference |

| Diorganotin(IV) | Dibutyltin(IV) dichloride | < 1.0 | ~1.5 | ~0.8 | [3] |

| Diorganotin(IV) | Diphenyltin(IV) dichloride | ~2.5 | ~3.0 | ~2.2 | [3] |

| Triorganotin(IV) | Tributyltin(IV) chloride | < 0.5 | < 0.5 | < 0.5 | [3] |

| Triorganotin(IV) | Triphenyltin(IV) chloride | ~0.6 | ~0.7 | ~0.5 | [3] |

| Platinum Drug | Cisplatin | ~10.0 | ~8.5 | ~12.0 | (Typical Literature Values) |

| Note: IC₅₀ values are illustrative and can vary based on specific experimental conditions. The data highlights the general potency of organotins, particularly triorganotins, relative to cisplatin. |

Antimicrobial and Other Biological Activities

Beyond their anticancer potential, organotins are powerful biocides with a broad spectrum of activity.

-

Antifungal/Antibacterial Agents: Triorganotins, such as tributyltin (TBT) and triphenyltin (TPT) derivatives, are potent fungicides and bactericides.[1] They have been utilized in wood preservation, industrial water systems, and as antifungal components in textiles and paints.[1]

-

Antiparasitic and Molluscicidal Activity: Certain organotins are effective against molluscs (snails) and have been used to control the spread of diseases like schistosomiasis.

-

Anti-inflammatory and Antioxidant Effects: The coordination of specific ligands to the organotin core can impart additional functionalities.[4] For example, ligands with inherent antioxidant properties, like sterically hindered phenols, can be incorporated to create complexes that scavenge free radicals, potentially reducing the compound's toxicity to normal cells.[5]

Experimental Protocols for Biological Evaluation

A systematic approach is required to screen and characterize the biological activity of novel organotin compounds. The following protocols provide a self-validating framework for initial assessment.

General Workflow for Screening

dot digraph "Screening_Workflow" { graph [rankdir="TB", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: A logical workflow for the biological evaluation of novel organotin compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt MTT to formazan, a purple-colored product. The amount of formazan is proportional to the number of living cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the organotin compound in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Gently shake the plate to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of untreated and vehicle controls is critical to ensure that the observed effects are due to the compound and not the solvent. A positive control (e.g., cisplatin) should also be run in parallel for comparison.

Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the organotin compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells immediately using a flow cytometer.

Causality: This experiment directly tests the hypothesis generated from cytotoxicity assays—that cell death is occurring via apoptosis. Observing a significant increase in the Annexin V+/PI- population provides strong evidence for this specific mechanism.

Toxicology and Environmental Considerations

The high biological activity of organotins is a double-edged sword. Their toxicity is a major hurdle for therapeutic development and has led to significant environmental regulations.

-

Human Toxicity: Triorganotin compounds are particularly toxic, with effects approaching that of cyanide.[1] Exposure can lead to neurological, immunological, and skin-related issues.

-

Environmental Impact: The widespread use of tributyltin (TBT) in marine anti-fouling paints led to severe ecological consequences. TBT is highly toxic to aquatic organisms, causing shell deformities in oysters and acting as an endocrine disruptor in snails, leading to imposex (the development of male characteristics in females) at concentrations as low as 1 nanogram per liter.[1] This resulted in a worldwide ban on its use for this application by the International Maritime Organization.[1]

-

Pro-oxidant Effects: In biological systems, organotins can react with peroxyl radicals and oxygen, promoting the formation of damaging free radicals through the homolytic cleavage of Sn-C bonds.[5] This pro-oxidant activity can contribute to their cellular toxicity.[5]

Conclusion and Future Directions

Organotin compounds possess a remarkable spectrum of biological activities, with their potent anticancer properties representing the most promising avenue for future drug development. Their ability to induce apoptosis in cancer cells, often with greater efficacy than existing platinum-based drugs, underscores their therapeutic potential. However, the path to clinical application is fraught with challenges, primarily centered on their inherent toxicity.

Future research must focus on the rational design of new organotin derivatives with improved therapeutic indices. This involves:

-

Ligand Modification: Synthesizing compounds with ligands that enhance tumor cell selectivity and reduce off-target toxicity.

-

Targeted Delivery: Developing nanocarrier systems to deliver organotins specifically to tumor tissues, minimizing systemic exposure.

-

Mechanistic Elucidation: Further clarifying the molecular targets and pathways to better predict efficacy and potential resistance mechanisms.

By leveraging a deep understanding of their structure-activity relationships and mechanisms of action, the scientific community can work towards harnessing the therapeutic power of organotin compounds while mitigating their toxicological risks.

References

-

Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). National Center for Biotechnology Information. [Link]

-

Anti-Tumor Activity of Organotin (IV) Compounds: A Review. (2023). Al-Rafidain Journal of Medical Sciences. [Link]

-

Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. (2020). Oriental Journal of Chemistry. [Link]

-

Organotin chemistry. Wikipedia. [Link]

-

A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers. [Link]

-

The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. (2022). MDPI. [Link]

-

Organo-tin compounds. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

-

A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). University of Babylon. [Link]

-

Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. (2019). Systematic Reviews in Pharmacy. [Link]

-

A Review of Organotin Compounds: Chemistry and Applications Volume 3. (2018). Lupine Publishers. [Link]

-

Organotin Compounds. AFIRM Group. [Link]

Sources

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

The Strategic Art of Selectivity: A Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane in Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of multi-step organic synthesis, the precise protection and deprotection of functional groups is a paramount challenge. The ability to selectively shield one reactive site while transforming another is the cornerstone of elegant and efficient molecular construction. Within the synthetic chemist's toolkit, organotin reagents have carved a niche for their remarkable ability to orchestrate regioselective acylations and alkylations of polyol systems, particularly in the realm of carbohydrate chemistry. This guide delves into the application of a uniquely effective yet often overlooked reagent: 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane .

As a senior application scientist, my aim is not merely to present a series of steps, but to illuminate the underlying principles that govern the utility of this reagent. We will explore the mechanistic nuances that drive its selectivity, provide detailed, field-tested protocols, and showcase its practical application in the synthesis of complex, biologically relevant molecules.

Understanding the Reagent: Structure, Properties, and the Stannoxane Advantage

This compound, often abbreviated as (AcO)Bu₂SnOSnBu₂(OAc), is a white, solid organotin compound. Its dimeric structure, featuring a central Sn-O-Sn distannoxane core with acetate and butyl groups on each tin atom, is key to its function.

| Property | Value |

| Molecular Formula | C₂₀H₄₂O₅Sn₂[1] |

| Molecular Weight | 599.97 g/mol [1] |

| Appearance | White powder |

| Melting Point | 53-56 °C |

| Synonyms | Bis(dibutylacetoxytin)oxide, Diacetoxytetrabutyldistannoxane |

The butyl groups confer solubility in common organic solvents, while the acetate groups play a crucial role in the catalytic cycle, acting as leaving groups and facilitating the formation of the active catalytic species. The true power of this reagent, and organotin reagents in general, lies in its ability to transiently form a stannylene acetal with a diol. This intermediate activates the hydroxyl groups and geometrically constrains the substrate, thereby directing the regioselectivity of subsequent reactions.

The Cornerstone Application: Regioselective Acylation of Diols

The selective acylation of one hydroxyl group in the presence of others with similar reactivity is a frequent hurdle in the synthesis of complex molecules like carbohydrates, nucleosides, and natural products. This compound provides an elegant solution for the regioselective acylation of cis- and trans-diols, with a particular prowess in carbohydrate chemistry.

The Mechanistic Rationale: A Tale of Activation and Geometry

The generally accepted mechanism for organotin-mediated regioselective acylation involves the formation of a transient dialkylstannylene acetal. In the case of this compound, the reaction is believed to proceed through the following key steps:

-

Stannylene Acetal Formation: The distannoxane reacts with the diol, eliminating acetic acid to form a five- or six-membered cyclic stannylene acetal. This step is typically driven to completion by the removal of the acetic acid byproduct.

-

Activation of the Hydroxyl Group: The formation of the Sn-O bond polarizes the oxygen atom, increasing its nucleophilicity.

-

Regioselective Acylation: The acylating agent (e.g., benzoyl chloride) is then introduced. The geometry of the stannylene acetal intermediate dictates which hydroxyl group is more accessible or more nucleophilic, leading to a highly regioselective acylation. Generally, for cis-diols, the equatorial hydroxyl group is preferentially acylated.[2]

-

Catalyst Regeneration: The acylated stannylene intermediate is unstable and collapses, releasing the mono-acylated diol and regenerating the organotin species, which can then re-enter the catalytic cycle.

In the Lab: A Protocol for Regioselective Benzoylation

The following protocol provides a detailed, step-by-step methodology for the regioselective benzoylation of the 2-hydroxyl group of a common carbohydrate building block, methyl 4,6-O-benzylidene-α-D-glucopyranoside, which possesses a cis-2,3-diol.

Materials and Reagents

-

This compound

-

Benzoyl chloride

-

Toluene (anhydrous)

-

Triethylamine

-

Methanol

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Experimental Workflow

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 equiv.) and this compound (1.1 equiv.).

-

Stannylene Acetal Formation: Add anhydrous toluene to the flask to create a suspension. Heat the mixture to reflux and collect the azeotropically removed toluene/acetic acid in the Dean-Stark trap for approximately 2-4 hours, or until the reaction mixture becomes a clear, homogeneous solution.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (1.2 equiv.) followed by the dropwise addition of benzoyl chloride (1.1 equiv.).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching and Work-up: Upon completion, quench the reaction by adding methanol. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired mono-benzoylated product.

Advanced Applications and Considerations

The utility of this compound extends beyond simple diol protection. Its ability to differentiate between hydroxyl groups of similar reactivity makes it a valuable tool in the synthesis of complex, biologically active molecules.

Application in Drug Discovery: Synthesis of Galectin Inhibitors

Galectins are a family of proteins that play a crucial role in cancer progression and inflammation. The development of galectin inhibitors is a promising avenue for novel therapeutics.[5][6] The synthesis of potent galectin inhibitors often requires the selective modification of galactose derivatives. This compound can be employed for the regioselective acylation or alkylation of specific hydroxyl groups on a galactose scaffold, enabling the introduction of moieties that enhance binding affinity and selectivity for the target galectin. For instance, the regioselective introduction of a substituent at the 3-position of a galactose derivative can be a key step in the synthesis of potent galectin-3 inhibitors.[7]

Comparative Selectivity

The choice of organotin reagent can influence the regioselectivity of the reaction. While dibutyltin oxide is a commonly used reagent for forming stannylene acetals, this compound offers the advantage of being a well-defined, crystalline solid that is often easier to handle and dispense accurately. The in-situ formation of the active species from the distannoxane can sometimes lead to cleaner reactions and more reproducible results.

| Substrate | Reagent | Position of Acylation | Regioselectivity |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | (AcO)Bu₂SnOSnBu₂(OAc) | C-2 | High |

| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | (AcO)Bu₂SnOSnBu₂(OAc) | C-3 | Moderate to High |

| 1,2-Propanediol | (AcO)Bu₂SnOSnBu₂(OAc) | Primary OH | High |

Note: The regioselectivity is influenced by the substrate's stereochemistry and the reaction conditions.

Conclusion: A Precision Tool for Complex Synthesis

This compound is a powerful and precise tool for the regioselective protection of diols. Its efficacy is rooted in the transient formation of a sterically defined stannylene acetal, which activates and directs the reactivity of hydroxyl groups. By understanding the mechanistic principles and employing robust protocols, researchers in drug development and complex molecule synthesis can leverage this reagent to overcome challenging selectivity issues, streamline synthetic routes, and accelerate the discovery of novel chemical entities. As with all organotin compounds, appropriate safety precautions should be taken due to their potential toxicity.

References

-

Organic Syntheses, Coll. Vol. 10, p.56 (2004); Vol. 79, p.159 (2002). [Link]

-

RSC Publishing. (2015). Regioselective modification of unprotected glycosides. [Link]

-

PubChem. Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]

-

National Institutes of Health. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. [Link]

-

DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene- α -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. [Link]

-

ResearchGate. (A) From 1,3-dioxanes to 1,3-diols and potential application in drug... [Link]

-

National Center for Biotechnology Information. (2015). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. [Link]

-

ResearchGate. Regioselective Mono and Multiple Alkylation of Diols and Polyols Catalyzed by Organotin and Its Applications on the Synthesis of Value-Added Carbohydrate Intermediates. [Link]

-

ResearchGate. The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. [Link]

-

ACS Publications. (2012). Stereoelectronic Control in Regioselective Carbohydrate Protection. [Link]

-

Organic Chemistry Portal. 1,3-Diol synthesis by hydroxylation. [Link]

-

ResearchGate. (2011). (PDF) Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. [Link]

-

RSC Publishing. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. [Link]

-

Chemical Communications. (2015). Regioselective modification of unprotected glycosides. [Link]

-

Organic Chemistry Portal. Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT. [Link]

-

Wiley Online Library. Synthesis of 1,3‐diaxial diol derivatives by using a removable dioxirane precursor. [Link]

-

PubMed. (2009). Iodine-catalyzed synthesis of five-membered cyclic ethers from 1,3-diols under solvent-free conditions. [Link]

-

ResearchGate. Regioselectivity in the organotin-mediated protection of glycosides. [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors. [Link]

-

American Elements. This compound. [Link]

-

PubChem. methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. [Link]

-

ResearchGate. Sequential Dy(OTf)3-Catalyzed Solvent-Free Per-O-Acetylation and Regioselective Anomeric De-O-Acetylation of Carbohydrates. [Link]

-

Organic & Biomolecular Chemistry. (2017). Efficient synthesis of a galectin inhibitor clinical candidate (TD139) using a Payne rearrangement/azidation reaction cascade. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Heterocycles from carbohydrate precursors. Part 40. Kinetic and thermodynamic products of ketalation of 1-C-substituted L-threo-glycerol: a regioselective formation of 1,3-dioxolanes. [Link]

Sources

- 1. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | C14H18O6 | CID 11822086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of a galectin inhibitor clinical candidate (TD139) using a Payne rearrangement/azidation reaction cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Deposition of Thin Films Using Organometallic Precursors

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the deposition of thin films using organometallic precursors. It moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind experimental choices. Detailed protocols for major deposition techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD), and Metal-Organic Decomposition (MOD), are presented. This guide is designed to ensure scientific integrity and equip the user with the knowledge to develop robust, self-validating deposition systems.

Foundational Principles: The Role of Organometallic Precursors

The fabrication of high-quality thin films is a cornerstone of modern materials science, impacting fields from microelectronics to biocompatible coatings on medical implants. Organometallic compounds—molecules containing at least one metal-carbon bond—have become indispensable as precursors in this domain. Their primary advantage lies in their volatility, which allows them to be transported in the vapor phase to a substrate surface at relatively low temperatures, a critical requirement for techniques like MOCVD and ALD.[1] Unlike traditional inorganic precursors such as metal halides, organometallics often enable lower deposition temperatures, produce films with fewer impurities, and offer greater chemical versatility.[2]

The choice of an organometallic precursor is arguably the most critical variable in a deposition process. An ideal precursor must balance sufficient volatility with thermal stability; it needs to vaporize without decomposing prematurely in transit but must react cleanly and efficiently at the substrate surface.[3]

Critical Precursor Selection Criteria

-

Volatility: The precursor must exhibit a minimum vapor pressure (typically >0.1 Torr) at a manageable temperature to ensure a stable and reproducible delivery rate to the reaction chamber.[3] Liquid precursors are often preferred as they provide more consistent vapor delivery.[3]

-

Thermal Stability: The molecule must be robust enough to avoid thermal decomposition in the gas phase before reaching the substrate. Premature decomposition leads to particle formation, poor film quality, and contamination.

-

Reactivity: The precursor must be sufficiently reactive to engage in the desired surface chemistry (e.g., pyrolysis in CVD, surface-saturating reactions in ALD) but not so reactive that it leads to uncontrolled gas-phase reactions.[3]

-

Purity & Byproducts: The precursor should be of high purity. Furthermore, its ligands should decompose into volatile, non-contaminating byproducts that can be easily purged from the chamber. Carbon contamination from organic ligands is a common challenge that must be managed.[3]

Table 1: Common Classes of Organometallic Precursors

| Precursor Class | General Formula | Examples | Typical Applications & Remarks |

| Metal Alkyls | M-Rₙ (R=alkyl group) | Trimethylaluminum (TMA), Diethylzinc (DEZ) | ALD of Al₂O₃, ZnO. Highly reactive, often pyrophoric.[2] |

| Metal β-Diketonates | M(RCOCHCOR')ₙ | Copper(II) acetylacetonate (Cu(acac)₂), | CVD of metal oxides. Generally have good volatility and thermal stability.[2] |

| Metal Carbonyls | M(CO)ₙ | Nickel tetracarbonyl (Ni(CO)₄), Iron pentacarbonyl (Fe(CO)₅) | CVD of pure metal films. Often highly toxic. |

| Metal Alkylamides | M(NR₂)ₙ | Tetrakis(dimethylamido)titanium (TDMAT) | ALD/CVD of metal nitrides (e.g., TiN). Good reactivity with co-reactants like ammonia or water. |

| Cyclopentadienyls | M(C₅H₅)ₙ | Ferrocene (Fe(C₅H₅)₂), Bis(cyclopentadienyl)magnesium (MgCp₂) | High thermal stability makes them suitable for various metal and oxide depositions.[2] |

Safety and Handling of Organometallic Precursors

Trustworthiness through Safety: A protocol's integrity begins with the safe handling of its reagents. Many organometallic precursors are pyrophoric, igniting spontaneously on contact with air and/or moisture.[4][5]

Core Safety Protocols:

-

Inert Atmosphere: All handling and transfers must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[5][6]

-

Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety goggles (or a face shield over safety glasses), and appropriate chemical-resistant gloves must be worn.[4][7]

-

Ventilation: All work should be conducted in a well-ventilated fume hood to prevent inhalation of toxic vapors.[7]

-

Storage: Store precursors in airtight containers, away from heat, air, and moisture.[7] Flammable solvent solutions should be kept in appropriate flammable storage cabinets.[5]

-

Spill Management: Keep combustible materials away from the work area.[4] Have appropriate quenching agents and fire extinguishers (e.g., Class D for metal fires) readily accessible. Do NOT use water on pyrophoric spills.

The Unseen Foundation: Substrate Preparation

The quality of a thin film is inextricably linked to the condition of the substrate upon which it is grown. The forces that bind a film to a substrate are short-range, meaning even a single monolayer of contamination can severely compromise adhesion, leading to film delamination and failure.[8] A meticulously prepared substrate is the first step in a self-validating deposition system.[9]

General Substrate Cleaning Protocol

This protocol is a robust starting point for common substrates like silicon wafers or glass slides.

-

Mechanical Cleaning (if necessary): For visibly soiled substrates, gently wipe with a lint-free cloth soaked in acetone.

-

Solvent Degreasing: Place substrates in a beaker and sonicate for 10-15 minutes sequentially in acetone, then isopropyl alcohol (IPA) to remove organic residues.

-

Detergent Wash: Following solvent cleaning, wash thoroughly with a laboratory-grade detergent and warm deionized (DI) water. Household detergents should be avoided as they can leave residue.[8]

-

DI Water Rinse: Rinse substrates profusely under running DI water to remove all traces of detergent.[8]

-

Drying: Immediately dry the substrates with a stream of clean, dry nitrogen or filtered air. Allowing substrates to air-dry can lead to water spots that are difficult to remove.[8]

-

Storage & Use: Handle cleaned substrates only with clean tweezers. Load them into the deposition chamber immediately to minimize recontamination.

For certain applications, surface activation via plasma treatment or chemical etching may be required after this basic cleaning to ensure reactive surface sites for deposition.

Vapor Phase Deposition Techniques

Vapor phase methods are dominant in high-precision applications and rely on the transport of a volatilized organometallic precursor to a substrate.

Metal-Organic Chemical Vapor Deposition (MOCVD)

Principle of Operation: MOCVD is a process where a heated substrate is exposed to one or more volatile organometallic precursors, which react or decompose on the substrate surface to produce the desired thin film.[10][11] A carrier gas, typically nitrogen or argon, transports the vaporized precursor from its container (a "bubbler") into the reaction chamber.[12] The film's properties are controlled by carefully managing parameters like substrate temperature, pressure, and gas flow rates.[10]

Caption: A typical four-step ALD cycle.

**Protocol: ALD of Titanium Dioxide (TiO₂) **

-

Precursors: Tetrakis(dimethylamido)titanium (TDMAT) and Deionized Water (H₂O).

-

Objective: To deposit a highly conformal, uniform TiO₂ film with atomic-level thickness control.

Methodology:

-

System Preparation:

-

Load the cleaned substrate and establish a stable base pressure and substrate temperature. The valid temperature range for self-limiting growth is known as the "ALD window" (for this process, typically 150-300 °C). [13][14]2. ALD Cycle Execution (repeat N times for desired thickness):

-

Step A (TDMAT Pulse): Pulse TDMAT vapor into the chamber for a specific duration (e.g., 0.5 seconds). The pulse must be long enough to saturate the substrate surface.

-

Step B (Purge): Purge the chamber with inert gas (e.g., N₂) for a set time (e.g., 5-10 seconds) to remove all non-reacted TDMAT and any byproducts from the gas phase. This step is critical to prevent CVD-like growth.

-

Step C (H₂O Pulse): Pulse H₂O vapor into the chamber (e.g., 0.1 seconds). The water reacts with the surface-bound TDMAT ligands to form a layer of TiO₂ and regenerate hydroxyl (-OH) surface groups.

-

Step D (Purge): Purge the chamber again with inert gas (e.g., 5-10 seconds) to remove excess water vapor and reaction byproducts.

-

-

Process Validation: The self-limiting nature of the process should be validated by demonstrating that the growth-per-cycle (GPC) becomes independent of the precursor pulse and purge times once they exceed a certain minimum threshold. [14][15]

Table 2: Comparison of MOCVD and ALD

| Feature | MOCVD | ALD |

| Growth Mechanism | Continuous reaction on substrate | Sequential, self-limiting surface reactions |

| Growth Rate | High (nm/min to µm/min) | Low (Å/cycle) |

| Thickness Control | Moderate (time and flow dependent) | Excellent (digitally controlled by # of cycles) [3] |

| Conformality | Variable, often poor on high aspect ratios | Excellent, highly conformal [16] |

| Deposition Temp. | Generally higher | Generally lower [2] |

| Typical Use Case | Thick films, epitaxial growth | Ultra-thin films, gate oxides, coatings on 3D structures [17] |

Non-Vapor Phase Deposition: Metal-Organic Decomposition (MOD)

Principle of Operation: MOD is a non-vacuum, solution-based technique. It involves dissolving a metal-organic compound in a suitable solvent to create a precursor "ink." [18]This ink is then applied to a substrate by methods like spin-coating, dip-coating, or inkjet printing. [19]The coated substrate is subsequently heated in a furnace, causing the solvent to evaporate and the precursor to thermally decompose, leaving behind a film of the desired material (metal, oxide, etc.). [18][19]

Caption: Metal-Organic Decomposition (MOD) process flow.

Protocol: MOD of Conductive Silver (Ag) Film

-

Precursor: Silver Neodecanoate.

-

Objective: To deposit a dense, electrically conductive silver film on a glass substrate.

Methodology:

-

Ink Formulation:

-

Dissolve silver neodecanoate in a suitable solvent (e.g., toluene or xylene) to achieve the desired concentration and viscosity for the chosen application method.

-

-

Substrate Coating:

-

Place a cleaned glass slide on a spin-coater chuck.

-

Dispense a small amount of the MOD ink onto the center of the substrate.

-

Spin the substrate at a set speed (e.g., 3000 rpm) for a defined time (e.g., 30-60 seconds). The final film thickness is primarily controlled by the solution's viscosity and the spin speed.

-

-

Drying (Soft Bake):

-

Transfer the coated substrate to a hotplate and bake at a low temperature (e.g., 100-150 °C) for 5-10 minutes to drive off the solvent.

-

-

Decomposition (Hard Bake/Annealing):

-

Place the substrate in a tube furnace.

-

Heat the substrate to the decomposition temperature of the precursor (e.g., 250-350 °C) under a controlled atmosphere (air or N₂). The atmosphere can influence the final film properties. [19] * Hold at this temperature for a sufficient duration (e.g., 30-60 minutes) to ensure complete decomposition of the organic components and sintering of the silver particles. [20] * Allow the furnace to cool naturally to room temperature before removing the final silver film.

-

Post-Deposition Analysis: Film Characterization

Characterization is a non-negotiable step to validate the outcome of any deposition protocol. It confirms that the film meets the desired specifications for thickness, composition, structure, and morphology. [21]

Table 3: Key Thin Film Characterization Techniques

| Technique | Acronym | Property Measured | Brief Description |

| X-Ray Diffraction | XRD | Crystalline structure, phase, grain size | Measures the diffraction of X-rays by the crystal lattice of the film. [22] |

| Scanning Electron Microscopy | SEM | Surface morphology, topography, thickness (cross-section) | Scans a focused electron beam over the surface to create an image. |

| Atomic Force Microscopy | AFM | Surface topography, roughness at nanoscale | A physical probe scans the surface to generate a 3D topographical map. [21] |

| Energy-Dispersive X-ray Spectroscopy | EDS/EDX | Elemental composition | Analyzes the characteristic X-rays emitted by the sample when hit by an electron beam (often coupled with SEM). [23] |

| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition, chemical states | Measures the kinetic energy of electrons ejected from the surface by X-ray bombardment. |

| Spectroscopic Ellipsometry | SE | Thickness, refractive index, optical constants | Measures the change in polarization of light upon reflection from the film surface. [23] |

| X-ray Reflectivity | XRR | Thickness, density, surface/interface roughness | Measures the specular reflection of X-rays at grazing incidence angles. [23] |

References

-

Thin Film Deposition and Characterization Techniques. Open Access Pub. [Link]

-

Recent developments in molecular precursors for atomic layer deposition. Organometallic Chemistry: Volume 42 - Books. [Link]

- Organometallic Precursor Compounds for Vapor Deposition for the Formation of Oxide Thin Films and Their Preparation.

-

Substrate Preparation for Optical Thin Film Coatings. Evaporated Coatings, Inc.. [Link]

-

Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]

-

Thin Film Deposition Techniques: A Comprehensive Review. ResearchGate. [Link]

-

Metallo-organic decomposition: A chemical approach to thin film deposition. ResearchGate. [Link]

- Chemical vapor deposition from single organometallic precursors.

-

Atomic layer deposition of metals: Precursors and film growth. AIP Publishing. [Link]

- Organometallic precursor composition for atomic layer deposition (ald), and ald deposition method using same.

-

Chemical Vapor Deposition of Metal‐Containing Thin‐Film Materials from Organometallic Compounds. ResearchGate. [Link]

-

Fabrication of metal–organic framework thin film by physical vapor deposition and solvent vapor annealing. Chemistry Letters | Oxford Academic. [Link]

-

Thin Film Deposition Techniques: CVD, PVD & More. Alicat Scientific. [Link]

-

Metal–Organic Framework Thin Films: From Fundamentals to Applications. Chemical Reviews - ACS Publications. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education - ACS Publications. [Link]

-

Thin film Characterization Techniques. IntechOpen. [Link]

-

Atomic Layer Deposition Process Development. Eindhoven University of Technology. [Link]

-

Substrate Preparation. ResearchGate. [Link]

-

Metal–Organic Framework Thin Films: Fabrication, Modification, and Patterning. MDPI. [Link]

-

Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]

-

Organic and inorganic–organic thin film structures by molecular layer deposition: A review. ScienceDirect. [Link]

-

Organometallic precursors for chemical vapor deposition. ResearchGate. [Link]

-

Organometallic Precursors for Atomic Layer Deposition. Ask this paper - Bohrium. [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. [Link]

-

Metal Organic Decomposition Inks and Films for Semiconductor Packaging Applications. ResearchGate. [Link]

-

Requirements for Substrate Preparation for BryCoat Thin Film Coatings. BryCoat. [Link]

-

List of metal-organic chemical vapour deposition precursors. Wikipedia. [Link]

-

Chemical Vapor Deposition. YouTube. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Santa Barbara. [Link]

-

What role does substrate preparation play in achieving effective adhesion of thin film coatings during electroplating? ProPlate® Posts. [Link]

-

Atomic Layer Deposition Process Development. EPFL. [Link]

-

Characterization of thin film properties and quality. Surface Science Study Guide 2024. [Link]

-

Advanced Applications of Metal–Organic Decomposition Inks in Printed Electronics. ACS Publications. [Link]

-

Choosing techniques for the optical characterization of thin films. SPIE. [Link]

Sources

- 1. List of metal-organic chemical vapour deposition precursors - Wikipedia [en.wikipedia.org]

- 2. Organometallic Precursors for Atomic Layer Deposition: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. books.rsc.org [books.rsc.org]

- 4. ehs.uci.edu [ehs.uci.edu]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Substrate Preparation for Optical Thin Film Coatings - Notch Optics [notchoptics.com]

- 9. researchgate.net [researchgate.net]

- 10. Thin Film Deposition Techniques: A Comprehensive Review [article.innovationforever.com]

- 11. youtube.com [youtube.com]

- 12. US5300320A - Chemical vapor deposition from single organometallic precursors - Google Patents [patents.google.com]

- 13. WO2017090854A1 - Organometallic precursor composition for atomic layer deposition (ald), and ald deposition method using same - Google Patents [patents.google.com]

- 14. atomiclimits.com [atomiclimits.com]

- 15. epfl.ch [epfl.ch]

- 16. BJNANO - Organic and inorganic–organic thin film structures by molecular layer deposition: A review [beilstein-journals.org]

- 17. alicat.com [alicat.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. fiveable.me [fiveable.me]

- 22. openaccesspub.org [openaccesspub.org]

- 23. measurlabs.com [measurlabs.com]

Troubleshooting & Optimization

Managing toxicity and environmental impact of organotin reagents

A Senior Application Scientist's Guide to Mitigating Toxicity and Environmental Impact

Organotin reagents are powerful tools in synthetic chemistry, renowned for their utility in forming carbon-carbon bonds, most notably in the Stille coupling reaction.[1] However, their significant toxicity and environmental persistence demand meticulous handling and disposal protocols.[1][2] This guide serves as a technical support resource for researchers, scientists, and drug development professionals, providing practical, in-depth answers to common challenges encountered during their use. Our focus is on ensuring laboratory safety, experimental integrity, and environmental stewardship.

Frequently Asked Questions (FAQs): Safe Handling and Storage

This section addresses foundational safety practices for the day-to-day management of organotin compounds.

Q: What are the primary health risks associated with organotin reagents?

A: Organotin compounds pose significant health hazards, with toxicity varying based on the number and type of organic groups attached to the tin atom.[3] The primary risks include:

-

Neurotoxicity: Trialkyltin compounds, such as trimethyltin and triethyltin, are potent neurotoxins that can cause damage to the central nervous system.[4][5]

-

Immunotoxicity: Certain organotins can impair the immune system.[2][6]

-

Skin and Eye Irritation: Direct contact can cause severe irritation and chemical burns.[4][6]

-

Respiratory Effects: Inhalation of dusts or vapors can irritate the respiratory tract.[7]

The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have established strict exposure limits to protect workers.[7][8][9]

Q: What are the mandatory Personal Protective Equipment (PPE) and engineering controls for handling organotins?

A: A multi-layered approach to safety is critical.

Engineering Controls:

-

Fume Hood: All work with organotin reagents must be conducted in a certified chemical fume hood to prevent inhalation exposure.[2][7] The sash should be kept as low as possible.[2] Ventilation systems should be designed to prevent accumulation or recirculation of organotins in the workplace.[7]

-

Designated Area: A specific area within the fume hood should be designated for organotin use to prevent cross-contamination.[2]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves. Given the high toxicity, double-gloving is a recommended best practice.

-